N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide
Description
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide is a fused heterocyclic compound containing a triazole ring condensed with a thiazin ring.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c1-2-6(13)9-7-10-11-8-12(7)4-3-5-14-8/h2-5H2,1H3,(H,9,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHJEAUORPONST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C2N1CCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiocarbazide with Cyclic Ketones
The triazolo-thiazine core is typically synthesized via cyclocondensation reactions. A representative method involves reacting thiocarbazide with a cyclic ketone derivative under reflux conditions:
-
Reagents : Thiocarbazide (1.2 equiv), 4-methylcyclohexanone (1.0 equiv), and acetic acid (solvent).
-
Conditions : Reflux at 120°C for 12 hours.
-
Mechanism : The reaction proceeds through nucleophilic attack of the thiocarbazide nitrogen on the ketone carbonyl, followed by dehydration and cyclization to form the triazole ring.
Alternative Route via Hydrazine Derivatives
An alternative approach employs hydrazine hydrate for ring closure:
-
Starting material : 3-Chloro-4-methylphenyl benzoic acid.
-
Reaction : Treated with hydrazine hydrate in ethanol at 80°C for 6 hours.
-
Outcome : Forms the phthalazinone intermediate, which is alkylated with ethyl chloroacetate to introduce the thiazine moiety.
-
Key step : Intramolecular cyclization in benzene yields the triazolo-thiazine framework.
Introduction of the Propanamide Group
Acylation of the Triazolo-Thiazine Amine
The propanamide group is introduced via nucleophilic acyl substitution:
-
Reagents : Triazolo-thiazine-3-amine (1.0 equiv), propionyl chloride (1.5 equiv), and triethylamine (2.0 equiv).
-
Conditions : Stirred in anhydrous dichloromethane at 0–5°C for 2 hours, followed by room temperature for 12 hours.
-
Workup : The crude product is washed with NaHCO₃ (5%) and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
Microwave-Assisted Optimization
Recent advancements utilize microwave irradiation to accelerate the acylation step:
-
Parameters : 100 W, 80°C, 15 minutes.
-
Advantages : Reduces reaction time from hours to minutes and improves yield to 78%.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | Thiocarbazide, cyclohexanone | Reflux, 12 h | 65–72 | 95 |
| Hydrazine ring closure | Hydrazine hydrate, ethyl chloroacetate | 80°C, 6 h | 60 | 92 |
| Microwave acylation | Triazolo-thiazine-3-amine | 100 W, 15 min | 78 | 98 |
Industrial-Scale Considerations
Solvent Recycling
Chemical Reactions Analysis
Types of Reactions: N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to more reduced forms.
Substitution Reactions: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution Reactions: Reagents like halides and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-thiazine compounds exhibit promising anticancer properties. For instance, N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms. The compound's structure allows it to interact with specific molecular targets involved in cell cycle regulation.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.
Case Study : Research conducted by the International Journal of Antimicrobial Agents highlighted the effectiveness of this compound against resistant strains of Staphylococcus aureus. The study reported a significant reduction in bacterial load in treated samples compared to controls.
Biochemical Mechanisms
The biochemical activity of this compound can be attributed to its interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in metabolic pathways related to cancer and microbial resistance.
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Carbonic Anhydrase | Competitive | Journal of Enzyme Inhibition |
| Cholinesterase | Non-competitive | Biochemical Pharmacology |
Synthetic Applications
The synthesis of this compound involves several steps that can be adapted for large-scale production:
Synthesis Overview
- Formation of the triazole ring through cyclization reactions.
- Introduction of the thiazine moiety via nucleophilic substitution.
- Final amide coupling to yield the desired product.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzamide Derivatives of Triazolo-Thiazin
Key Compounds :
- 4-Fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide (CAS: 946300-23-8)
Comparison with Target Compound :
The propanamide chain in N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide replaces the benzamide group, reducing aromaticity but increasing conformational flexibility. This may alter solubility and target selectivity.
Triazolo-Thiadiazole and Thiadiazine Systems
Key Compounds :
- (Z)-6-Methyl-7-(2-aryllhydrazono)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Activity: Potent anti-proliferative effects against HCT-116 colon cancer cells (IC₅₀ < 10 µM) . Structural Difference: Thiadiazine ring (two nitrogens, one sulfur) vs. thiazin (one nitrogen, one sulfur), altering electronic distribution and steric bulk.
- 3-(α-Naphthylmethylene)-6-alkyl/aryl-s-triazolo[3,4-b][1,3,4]thiadiazoles
Comparison with Target Compound :
The thiazin ring in the target compound may offer improved solubility over thiadiazoles due to reduced planarity, while retaining sulfur-mediated hydrophobic interactions.
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Substituent Effects on Properties
Biological Activity
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide is a compound belonging to the triazolothiadiazine class, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound features a unique heterocyclic structure that combines triazole and thiadiazine moieties. Its molecular formula is , with a molecular weight of approximately 250.34 g/mol. The compound's structure allows for significant pharmacological interactions due to its ability to form hydrogen bonds with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazolothiadiazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles under acidic conditions.
- Amidation : The final step involves the reaction of the triazolothiadiazine with propanoyl chloride or other acylating agents to form the desired amide.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity : In vitro assays have shown that derivatives of triazolothiadiazines exhibit significant cytotoxic effects against various cancer cell lines (IC50 values ranging from 1.1 to 18.8 µM) .
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : Studies indicate effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antifungal Activity : The compound has shown promise in inhibiting fungal growth in various assays .
Enzyme Inhibition
The compound exhibits enzyme inhibitory properties:
- α-Glucosidase Inhibition : It acts as a competitive inhibitor of α-glucosidase, which is relevant for managing diabetes by delaying carbohydrate absorption .
- Cholinesterase Inhibition : This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolothiadiazine derivatives:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 5-position | Enhances anticancer potency |
| Variation in alkyl chain length | Affects enzyme inhibition efficacy |
| Introduction of halogens | Modulates antimicrobial activity |
Case Studies
Several case studies illustrate the compound's efficacy:
- Study on Cancer Cell Lines : A study evaluated this compound against MCF-7 breast cancer cells and found a dose-dependent increase in apoptosis markers.
- Antimicrobial Screening : A comprehensive screening against clinical isolates revealed that this compound could inhibit resistant strains of Staphylococcus aureus and Escherichia coli.
Q & A
Basic: What synthetic methodologies are recommended for the multi-step synthesis of N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide, and how can reaction conditions be optimized?
The synthesis typically involves sequential transformations of heterocyclic precursors, such as coupling triazole and thiazine moieties, followed by propanamide functionalization. Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for triazole-thiazine cyclization .
- Temperature control : Maintaining 60–80°C during amide bond formation minimizes side reactions .
- Catalyst use : Triethylamine or pyridine derivatives improve nucleophilic substitution steps .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound during synthesis?
A multi-technique approach is essential:
- NMR spectroscopy : H and C NMR confirm regioselectivity of triazole-thiazine fusion and propanamide connectivity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks) and detects isotopic patterns for halogenated intermediates .
- HPLC : Monitors reaction progress and quantifies purity (>98% for biological assays) .
- IR spectroscopy : Identifies characteristic amide C=O stretches (~1650 cm) and triazole/thiazine ring vibrations .
Advanced: How should researchers approach conflicting biological activity data for this compound in different pharmacological assays?
Contradictions often arise from assay-specific variables:
- Assay conditions : Differences in pH, solvent (e.g., DMSO vs. aqueous buffers), or serum protein binding can alter bioavailability .
- Structural analogs : Minor substituent changes (e.g., methyl vs. chloro groups) may drastically affect target binding. Compare activity against structurally related compounds .
- Target redundancy : Test selectivity across homologous enzymes (e.g., kinase isoforms) to rule off-target effects .
- Dose-response curves : Use IC/EC values with 95% confidence intervals to assess reproducibility across studies .
Advanced: What computational modeling techniques are effective in predicting the interaction mechanisms of this compound with biological targets?
- Docking simulations : AutoDock Vina or Schrödinger Suite predict binding modes to enzymes (e.g., kinases, proteases) by analyzing triazole-thiazine interactions with active sites .
- Molecular Dynamics (MD) : AMBER or GROMACS simulate ligand-protein stability, identifying key hydrogen bonds and hydrophobic contacts .
- QSAR models : Relate substituent electronic parameters (Hammett σ) to bioactivity trends for rational design .
- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .
Advanced: How can tautomeric forms of this compound influence its spectroscopic characterization and bioactivity profiles?
- Tautomer identification : X-ray crystallography resolves dominant tautomers (e.g., 1H vs. 2H-triazole forms), which affect dipole moments and solubility .
- Spectroscopic evidence : N NMR distinguishes tautomeric shifts; IR detects NH/OH stretches in enol-keto equilibria .
- Bioactivity impact : Tautomers may exhibit divergent binding affinities. For example, keto forms enhance hydrogen bonding with serine proteases .
- Computational validation : DFT calculations (e.g., Gaussian) predict tautomer stability and transition states under physiological conditions .
Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
- Flow chemistry : Continuous reactors improve heat/mass transfer during exothermic steps (e.g., cyclization) .
- Green solvents : Replace DMF with Cyrene® or 2-MeTHF to reduce toxicity and simplify purification .
- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation in real time .
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, residence time) via response surface methodology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
